molecular formula C7H13NO2 B562917 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide CAS No. 176793-52-5

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide

Cat. No.: B562917
CAS No.: 176793-52-5
M. Wt: 143.186
InChI Key: TUYOGUBDFMPSLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide typically involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound that can interact with different reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohol derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)6(5-9)3-4-8(7)10/h4,6,9H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYOGUBDFMPSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC=[N+]1[O-])CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661938
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176793-52-5
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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